molecular formula C9H18OSi B179952 3-tert-Butyldimethylsilyl-2-propyn-1-ol CAS No. 120789-51-7

3-tert-Butyldimethylsilyl-2-propyn-1-ol

Cat. No.: B179952
CAS No.: 120789-51-7
M. Wt: 170.32 g/mol
InChI Key: BSFBEXRZAZEBTM-UHFFFAOYSA-N
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Description

3-tert-Butyldimethylsilyl-2-propyn-1-ol is a chemical compound with the molecular formula C9H18OSi. It is an aliphatic terminal alkyne, often used in organic synthesis as a protecting group for alcohols. This compound is known for its versatility in various chemical reactions and applications, making it a valuable component in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyldimethylsilyl-2-propyn-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyldimethylsilyl-2-propyn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism of action of 3-tert-Butyldimethylsilyl-2-propyn-1-ol involves its ability to act as a protecting group for alcohols. The silyl group shields the hydroxyl group from participating in unwanted reactions, allowing for selective transformations in complex synthetic sequences. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyldimethylsilyl-2-propyn-1-ol is unique due to its specific combination of a tert-butyldimethylsilyl group and a terminal alkyne. This combination provides stability and reactivity, making it a valuable tool in organic synthesis. Its ability to act as a versatile protecting group sets it apart from other similar compounds .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-9(2,3)11(4,5)8-6-7-10/h10H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFBEXRZAZEBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373815
Record name 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120789-51-7
Record name 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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